3,6-Diazidoacridine

Description

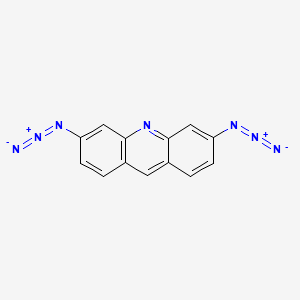

3,6-Diazidoacridine (C₁₃H₁₁N₇) is a heterocyclic aromatic compound derived from the acridine core, featuring two azido (-N₃) substituents at the 3- and 6-positions. Acridine derivatives are historically significant for their diverse applications in dyes, antiseptics, and medicinal chemistry.

Properties

CAS No. |

57459-61-7 |

|---|---|

Molecular Formula |

C13H7N7 |

Molecular Weight |

261.24 g/mol |

IUPAC Name |

3,6-diazidoacridine |

InChI |

InChI=1S/C13H7N7/c14-19-17-10-3-1-8-5-9-2-4-11(18-20-15)7-13(9)16-12(8)6-10/h1-7H |

InChI Key |

JYWZKINPFVKDMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazidoacridine typically involves the introduction of azido groups into the acridine framework. One common method is the diazotization of 3,6-diaminoacridine followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido groups .

Industrial Production Methods: While specific industrial production methods for 3,6-Diazidoacridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diazidoacridine undergoes various chemical reactions, including:

Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide, organic solvents.

Reduction: Hydrogen gas, palladium on carbon.

Cycloaddition: Copper(I) catalysts, organic solvents.

Major Products:

Substitution: Various substituted acridines.

Reduction: 3,6-Diaminoacridine.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

3,6-Diazidoacridine has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other acridine derivatives and triazole compounds.

Mechanism of Action

The primary mechanism of action of 3,6-Diazidoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA unwinding and replication .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,6-Diazidoacridine with related acridine-based compounds:

Key Observations :

- Reactivity: Azido groups in 3,6-Diazidoacridine make it more reactive than amino- or methyl-substituted analogs.

- Solubility: Unlike Proflavine, which is water-soluble due to amino groups, 3,6-Diazidoacridine is likely hydrophobic, limiting its bioavailability.

- Biological Activity : Proflavine’s antiseptic properties stem from its planar structure intercalating DNA . Azido substituents may disrupt DNA binding, but their photolability could enable light-activated therapeutic applications.

Comparative Reactivity and Stability

- Azido vs. Amino Groups: Azido substituents are less basic but more nucleophilic than amino groups, enabling cycloaddition reactions (e.g., with alkynes in click chemistry). In contrast, amino groups participate in hydrogen bonding and acid-base interactions .

- Thermal Stability: Methyl and amino derivatives are thermally stable, whereas azido groups decompose exothermically above 100°C, necessitating cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.